2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide is a chemical compound with a complex structure that includes multiple fluorine atoms, a benzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the pyrazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrazole with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
- 2,6-difluoro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Uniqueness
2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the presence of the pyrazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H16F3N3O2S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2,5-difluoro-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-18(23-27(25,26)17-9-15(20)7-8-16(17)21)12(2)24(22-11)10-13-3-5-14(19)6-4-13/h3-9,23H,10H2,1-2H3 |
InChI Key |
HTZFXYCCGXHAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.